4-Vinylguaiacol

説明

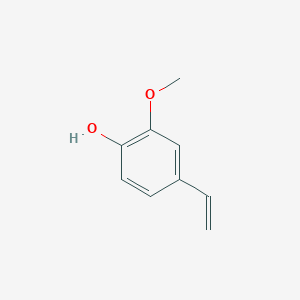

Structure

3D Structure

特性

IUPAC Name |

4-ethenyl-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMSJEATGXXYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31853-85-7 | |

| Record name | Phenol, 4-ethenyl-2-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31853-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7052529 | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or pale straw oily liquid, powerful, spicy, clove-like roasted peanut odour | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/599/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/599/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.090-1.096 | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/599/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7786-61-0 | |

| Record name | 4-Vinylguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Vinylguaiacol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03514 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenol, 4-ethenyl-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-vinylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-4-VINYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA069CTH0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Ubiquitous Presence of 4-Vinylguaiacol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylguaiacol (4-VG), a phenolic compound with a characteristic spicy, clove-like aroma, is a naturally occurring secondary metabolite found across a diverse range of plant species. While often associated with the flavor and aroma profiles of various foods and beverages, its presence in plants is a direct consequence of the biosynthesis and subsequent transformation of precursor molecules inherent to plant cell wall structures. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, presenting quantitative data, detailed experimental protocols for its analysis, and an illustration of its primary biosynthetic pathway. This information is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug development who are interested in the isolation, characterization, and potential applications of this bioactive compound.

Natural Occurrence and Quantitative Data

This compound is not typically stored in high concentrations within plant tissues. Instead, its presence is often transient, arising from the enzymatic or thermal decarboxylation of its precursor, ferulic acid. Ferulic acid is a ubiquitous hydroxycinnamic acid that is covalently linked to polysaccharides in the plant cell wall, contributing to its structural integrity.[1] The release of ferulic acid and its subsequent conversion to this compound can be influenced by various factors, including plant genetics, environmental conditions, and post-harvest processing.

The following table summarizes the quantitative data available on the concentration of this compound in various plant species and their products. It is important to note that the concentration of free this compound in raw plant material is often low, with higher concentrations typically observed after processing, such as roasting or fermentation, which facilitates the decarboxylation of ferulic acid.

| Plant Species | Plant Part/Product | Concentration of this compound | Analytical Method |

| Coffea arabica (Arabica Coffee) | Roasted Beans | 8-20 mg/kg | Not specified in the provided text |

| Coffea canephora (Robusta Coffee) | Roasted Beans | 64.8 mg/kg | Stable Isotope Dilution Assay (SIDA) |

| Coffea canephora (Robusta Coffee) | Roasted Beans | 177.7 mg/kg | Stable Isotope Dilution Assay (SIDA) |

| Curcuma longa (Turmeric) | Rhizome (Methanolic Extract) | 4.32% of the extract | Gas Chromatography-Mass Spectrometry (GC-MS)[2] |

| Fagopyrum esculentum (Buckwheat) | Aroma Component | Reported as a key aroma component, but quantitative data is not readily available. | Not Applicable |

| Vitis vinifera (Grape) | Wine (processed product) | Detected in concentrations ranging from non-detectable to 1,207 µg/L. | High-Performance Liquid Chromatography with UV/Vis and Fluorescence Detection (HPLC-UV/Vis-FLD)[3] |

Note: The data for coffee and wine reflects concentrations after processing (roasting and fermentation, respectively), which significantly influences the formation of this compound from its precursor, ferulic acid. The concentration in turmeric is reported as a percentage of the methanolic extract.

Biosynthetic Pathway of this compound

The primary biosynthetic pathway for this compound in plants is a straightforward enzymatic conversion from ferulic acid. This reaction is catalyzed by the enzyme ferulate decarboxylase.

Caption: Biosynthesis of this compound from Ferulic Acid.

Experimental Protocols

The accurate quantification of this compound in plant matrices requires robust extraction and analytical methodologies. Below are detailed protocols adapted from established methods for the analysis of phenolic compounds in complex samples.

Protocol 1: Extraction and Quantification of this compound from Plant Material using HPLC-FLD

This protocol is adapted from a method for the analysis of this compound in orange juice and is suitable for plant tissues with appropriate modifications.[4][5]

1. Sample Preparation and Extraction:

-

Grinding: Freeze-dry the fresh plant material (leaves, stems, roots, or seeds) and grind it into a fine powder using a mortar and pestle or a cryogenic grinder.

-

Solvent Extraction:

-

Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

-

Add 10 mL of a methanol (B129727)/water (80:20, v/v) solution.

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

-

Re-dissolve the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase.

-

2. Solid-Phase Extraction (SPE) Cleanup:

-

Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the re-dissolved plant extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elution: Elute the this compound and other phenolic compounds with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Analysis:

-

Instrumentation: A High-Performance Liquid Chromatograph equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detection with excitation at 260 nm and emission at 315 nm.

-

Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration in the plant sample is determined by comparing the peak area of the analyte with the calibration curve.

Protocol 2: Analysis of this compound in Plant Essential Oils by GC-MS

This protocol is suitable for the analysis of volatile and semi-volatile compounds, including this compound, in essential oils extracted from plants.

1. Essential Oil Extraction (Hydrodistillation):

-

Place a known amount of fresh or dried plant material (e.g., 100 g) in a round-bottom flask with a sufficient amount of distilled water.

-

Connect the flask to a Clevenger-type apparatus.

-

Heat the flask to boiling and continue the distillation for 3-4 hours, or until no more oil is collected.

-

Separate the essential oil from the aqueous layer and dry it over anhydrous sodium sulfate.

-

Store the essential oil in a sealed vial at 4°C until analysis.

2. GC-MS Analysis:

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Hold: Maintain at 240°C for 10 minutes.

-

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless or split (e.g., 1:50).

-

Injection Volume: 1 µL of a diluted essential oil sample (e.g., 1% in hexane).

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention index with those of a reference standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantify the relative percentage of this compound by peak area normalization. For absolute quantification, a calibration curve with an external or internal standard is required.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant sample.

Caption: General workflow for this compound analysis.

Conclusion

This compound, while present in modest concentrations in its free form in plants, is a significant compound derived from the abundant precursor, ferulic acid. Its formation is a key process in the development of characteristic aromas in many plant-derived foods and beverages. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound from various plant matrices. A deeper understanding of its natural occurrence and biosynthesis can open avenues for its targeted extraction, biotechnological production, and exploration of its potential pharmacological activities, making it a compound of continued interest for the scientific and drug development communities.

References

sensory threshold of 4-Vinylguaiacol in beverages

An In-Depth Technical Guide on the Sensory Threshold of 4-Vinylguaiacol in Beverages

Introduction

This compound (4-VG) is a phenolic compound that significantly influences the aromatic profile of numerous beverages. It is renowned for its distinct spicy, pungent, and clove-like aroma.[1][2][3] The perception of 4-VG can be desirable, as is the case in certain beers like German-style wheat beers (weissbiers) and some Belgian ales where it contributes a characteristic flavor.[1] However, in other beverages such as bottom-fermented beers, wine, and orange juice, its presence, particularly at high concentrations, is often considered an off-flavor, imparting medicinal or smoky notes.[1][4][5]

The sensory impact of 4-VG is determined by its concentration relative to its sensory threshold, which is the minimum concentration at which the compound can be detected or recognized. This threshold is not a fixed value; it is influenced by the chemical matrix of the beverage and the sensitivity of the individual taster.[6] This technical guide provides a comprehensive overview of the sensory thresholds of 4-VG in various beverages, details the experimental protocols for its determination, and outlines its formation pathway.

Sensory Threshold of this compound

The sensory threshold of this compound varies considerably across different beverage types. This is due to the interaction of 4-VG with other volatile and non-volatile compounds in the beverage matrix, which can either suppress or enhance its perception. The following table summarizes the reported sensory threshold values for 4-VG in several beverages.

| Beverage | Threshold Type | Threshold Value (µg/L) | Reference |

| Beer | Detection | ~200 | [1] |

| Top-Fermented Beer | Not Specified | 300 | [4][7][8] |

| Beer | Not Specified | 300 | [9] |

| Whiskey | Detection | As low as 4 | [2] |

| Red Wine | Detection | 380 | [10] |

| Wine | Not Specified | 770 (for vinylphenols) | [11] |

| Sake (Model Solution) | Difference | 80 | [9] |

| Sake (Model Solution) | Recognition | 141 | [9] |

| White Wine | Recognition | 440 | [9][12] |

Formation of this compound

This compound is primarily formed from the thermal or enzymatic decomposition of ferulic acid, a hydroxycinnamic acid naturally present in the raw materials of many beverages.[1] For instance, in beer, ferulic acid is found in the husk of barley and wheat malts.[1] During the brewing process, specific yeast strains, particularly those used for wheat beers, possess the necessary enzymes (phenolic acid decarboxylase) to convert ferulic acid into 4-VG.[1] In coffee, the roasting process leads to the thermal degradation of ferulic acid, resulting in the formation of 4-VG, which contributes to the overall aroma profile.[13][14] Similarly, in orange juice, 4-VG can form during storage due to the degradation of ferulic acid, where it is considered an off-flavor.[5]

Experimental Protocols

The determination of the sensory threshold of this compound involves a combination of sensory analysis by trained panelists and analytical quantification of the compound.

Sensory Analysis

A common method for determining sensory thresholds is through the use of a trained sensory panel. The triangle test is a frequently employed methodology.

-

Panelist Selection and Training: A group of individuals is screened for their sensory acuity and trained to recognize the specific aroma of this compound.

-

Sample Preparation: A series of samples of the beverage are prepared with increasing concentrations of 4-VG. A control sample with no added 4-VG is also included.

-

Triangle Test Procedure: Panelists are presented with three samples, two of which are identical (either both control or both with added 4-VG) and one is different. They are asked to identify the odd sample.

-

Threshold Determination:

-

Difference Threshold: The lowest concentration at which a panelist can consistently distinguish the 4-VG-containing sample from the control is their individual difference threshold. The group's difference threshold is then calculated, often as the geometric mean of the individual thresholds.[9]

-

Recognition Threshold: This is the lowest concentration at which a panelist can not only detect a difference but also correctly identify the characteristic aroma of 4-VG (e.g., "clove-like").[9]

-

Analytical Quantification Methods

Accurate quantification of this compound in the beverage matrix is crucial for sensory threshold determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Beverage samples may require minimal preparation, such as degassing and filtration, before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a C18 column, is typically used for separation.

-

Mobile Phase: An isocratic or gradient elution with a mixture of solvents like methanol, water, and an acid (e.g., phosphoric acid) is employed. A common mobile phase composition is methanol/ultrapure water/phosphoric acid (400/590/10, V/V).[4][7][8]

-

Detection: A UV detector set at a wavelength of 260 nm is often used for quantification.[4][7][8] A fluorescence detector can also be used for enhanced sensitivity, with excitation and emission wavelengths set at 225 nm and 320 nm, respectively.[11]

-

-

Quantification: The concentration of 4-VG is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation and Extraction: Due to the complexity of the beverage matrix, an extraction step is often necessary to isolate and concentrate the volatile compounds, including 4-VG. Stir Bar Sorptive Extraction (SBSE) is an effective technique.[10] In this method, a stir bar coated with a sorbent material is placed in the sample, where it adsorbs the volatile compounds. The stir bar is then thermally desorbed in the GC inlet.

-

Chromatographic and Mass Spectrometric Conditions:

-

GC: The extracted compounds are separated on a capillary column. The oven temperature is programmed to ramp up to ensure good separation.

-

MS: The separated compounds are ionized and fragmented, and the resulting mass spectrum is used for identification and quantification.

-

-

Quantification: Similar to HPLC, quantification is achieved by comparing the response of the target ion for 4-VG in the sample to that of a calibration curve.

Electron-Capture Gas-Liquid Chromatography

For enhanced sensitivity, especially for detecting very low concentrations of 4-VG, electron-capture gas-liquid chromatography can be used. This method involves creating a heptafluorobutyrate derivative of 4-VG, which is highly responsive to the electron-capture detector, allowing for detection limits in the parts-per-billion (µg/L) range.[15]

Conclusion

The sensory threshold of this compound is a critical parameter in the quality control and product development of beverages. Its characteristic clove-like aroma can be a defining feature or an undesirable off-flavor depending on the beverage type and concentration. Understanding the range of sensory thresholds across different matrices and the methodologies for their determination is essential for researchers and professionals in the food and beverage industry. The combination of trained sensory panels and sensitive analytical techniques like HPLC and GC-MS provides a robust framework for accurately assessing the sensory impact of this important flavor compound.

References

- 1. beerandbrewing.com [beerandbrewing.com]

- 2. spiritsanddistilling.com [spiritsanddistilling.com]

- 3. acs.org [acs.org]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. awri.com.au [awri.com.au]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Volatile Phenolic Compounds Responsible for this compound-like Odor Characteristics of Sake [jstage.jst.go.jp]

- 10. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. weinobst.at [weinobst.at]

- 12. Analysis of Volatile Phenolic Compounds Responsible for this compound-like Odor Characteristics of Sake [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. Real-time monitoring of this compound, guaiacol, and phenol during coffee roasting by resonant laser ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agraria.com.br [agraria.com.br]

role of 4-Vinylguaiacol in food and beverage aroma

An In-depth Technical Guide on the Role of 4-Vinylguaiacol in Food and Beverage Aroma

Introduction

This compound (4-VG), a phenolic compound, is a significant contributor to the aroma profile of a wide array of foods and beverages.[1] Its presence can be a defining characteristic, imparting desirable spicy, clove-like notes, or an indicator of spoilage, resulting in a phenolic off-flavor.[2] This compound is naturally formed through the enzymatic or thermal decomposition of ferulic acid, a hydroxycinnamic acid prevalent in plant materials.[3] Understanding the formation pathways, sensory impact, and analytical quantification of 4-VG is critical for quality control and product development in the food and beverage industry. This guide provides a comprehensive technical overview of the chemistry, formation, sensory properties, and analytical methodologies related to this compound for researchers and scientists.

Chemical and Physical Properties

This compound, also known as 2-methoxy-4-vinylphenol, is an organic compound derived from guaiacol (B22219).[4] It is classified as a phenolic compound and is characterized by a vinyl group attached to the guaiacol structure.[4][5] This structure contributes to its reactivity and its role as a precursor in the synthesis of other compounds.[4][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-ethenyl-2-methoxyphenol | [5] |

| Synonyms | 2-methoxy-4-vinylphenol, p-Vinylguaiacol, 4-Hydroxy-3-methoxystyrene | [5] |

| CAS Number | 7786-61-0 | [4] |

| Molecular Formula | C₉H₁₀O₂ | [4][7] |

| Molecular Weight | 150.17 g/mol | [5][7] |

| Appearance | Colorless to pale yellow oily liquid | [4][8] |

| Odor | Spicy, clove-like, smoky, fermented | [5][6][8] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [4][5] |

| Boiling Point | 224°C (435.2°F) | [7] |

| Density | ~1.11 g/cm³ | [7] |

| Flash Point | 113°C (235.4°F) | [7] |

Natural Occurrence and Concentration in Foods and Beverages

This compound is a key aroma component in numerous products, including beer, wine, coffee, roasted peanuts, and buckwheat.[6][9] Its concentration is highly dependent on the raw materials, processing methods, and fermentation conditions.[10] In certain German-style wheat beers, its distinct clove-like note is a desirable characteristic, whereas in many other beer styles and in wine, it is considered a significant off-flavor.[11]

Table 2: Typical Concentrations of this compound in Various Food and Beverage Products

| Product | Typical Concentration Range | Notes | Reference(s) |

| Beer (General) | 86 - 147 µg/L | Can be considered an off-flavor at higher levels. | [12] |

| Beer (Top-fermented wheat) | 2.61 mg/L (2613 µg/L) | A key and desirable aroma compound. | [2][13] |

| Wine | Generally below 770 µg/L | Often considered a defect, though its impact can be complex. | [14] |

| Coffee (Arabica) | 64.8 mg/kg | Concentration varies with bean type and roast degree. | [10] |

| Coffee (Robusta) | 177.7 mg/kg | Robusta typically has significantly higher levels than Arabica. | [10] |

| Coffee (Filter Beverage) | 0.46 mg/100 ml (4600 µg/L) | Representative value for a brewed coffee beverage. | [15] |

| Orange Juice (Stored) | Variable | Formation increases with time and temperature during storage. | [16][17] |

Biosynthesis and Formation Pathways

The primary pathway for the formation of this compound in food and beverages is the decarboxylation of ferulic acid.[18][19] This precursor is one of the most abundant hydroxycinnamic acids found in the cell walls of plants, such as in the husks of barley and wheat malt.[3][20] The conversion can occur through two main routes: enzymatic and thermal.

Enzymatic Decarboxylation

In many fermented beverages like beer, specific yeast strains possess the necessary enzymatic machinery to convert ferulic acid into 4-VG. This is particularly true for certain ale and wheat beer yeasts (Saccharomyces cerevisiae) that are positive for phenolic off-flavor (POF+), now known as PAD1+.[3] These yeasts produce an enzyme called phenolic acid decarboxylase (PAD), which catalyzes the reaction.[18][21] Wild yeasts are also often capable of this conversion, leading to contamination issues in brewing.[1][12]

References

- 1. Phenolic Flavour Standard | GMP Certified | FlavorActiV [flavoractiv.com]

- 2. scielo.br [scielo.br]

- 3. beerandbrewing.com [beerandbrewing.com]

- 4. CAS 7786-61-0: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C9H10O2 | CID 332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fragrantica.com [fragrantica.com]

- 7. ScenTree - 4-Vinyl Guaiacol (CAS N° 7786-61-0) [scentree.co]

- 8. foreverest.net [foreverest.net]

- 9. acs.org [acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. agraria.com.br [agraria.com.br]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. weinobst.at [weinobst.at]

- 15. Showing all foods in which the polyphenol this compound is found - Phenol-Explorer [phenol-explorer.eu]

- 16. researchgate.net [researchgate.net]

- 17. Solid-phase extraction and HPLC determination of 4-vinyl guaiacol and its precursor, ferulic acid, in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Generation of this compound through a novel high-affinity ferulic acid decarboxylase to obtain smoke flavours without carcinogenic contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.plos.org [journals.plos.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Toxicological Profile of 4-Vinylguaiacol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological data available for 4-Vinylguaiacol (4-VG), a naturally occurring phenolic compound found in various foods and beverages and used as a flavoring agent. This document summarizes key findings on its metabolism, in vitro cytotoxicity, and genotoxicity, with a focus on quantitative data and experimental methodologies. Due to a notable lack of direct toxicological studies on this compound for several endpoints, this guide also incorporates data from structural analogs, such as isoeugenol (B1672232) and guaiacol, as utilized in regulatory safety assessments. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for pivotal studies are provided, and key metabolic and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its toxicological profile.

Introduction

This compound (2-methoxy-4-vinylphenol) is a significant flavor component, contributing to the characteristic aroma of buckwheat, roasted coffee, and certain beers. It is primarily formed through the thermal or enzymatic decarboxylation of ferulic acid, a common constituent of plant cell walls[1]. While its organoleptic properties are well-documented, a comprehensive understanding of its toxicological profile is essential for risk assessment, particularly for professionals in the food, fragrance, and pharmaceutical industries. This guide aims to consolidate the existing toxicological knowledge on this compound, highlighting both the available data and the existing knowledge gaps.

Metabolism

This compound is a known metabolite of ferulic acid, a hydroxycinnamic acid abundant in various plant-based foods[2]. The biotransformation from ferulic acid to this compound is primarily carried out by the gut microbiota and certain yeasts through a decarboxylation reaction[2]. Further metabolism of this compound can occur, leading to the formation of other compounds such as vanillin.

Caption: Metabolic pathway of ferulic acid to this compound and its subsequent metabolism.

Toxicological Data

The available toxicological data for this compound is limited for many standard endpoints. Safety assessments have often relied on data from structurally similar molecules (read-across) to fill these gaps.

Acute Toxicity

Specific acute toxicity data (LD50/LC50) for this compound via oral, dermal, or inhalation routes are largely unavailable in the public domain. Safety Data Sheets (SDS) consistently report "no data available" for these endpoints[3]. One SDS for a 1% solution of this compound in propylene (B89431) glycol notes that 1% of the mixture consists of component(s) of unknown acute oral and dermal toxicity, and 100% for acute inhalation toxicity[4].

Skin, Eye, and Respiratory Irritation

This compound is classified as a skin, eye, and respiratory irritant. Hazard statements (GHS-US) include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[5].

In Vitro Cytotoxicity

A significant study by Luo et al. (2021) investigated the cytotoxic effects of this compound on human colorectal cancer (CRC) cell lines, HCT-116 (chemotherapy-sensitive) and HT-29 (chemo-resistant)[2].

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Test Compound | Endpoint | Value (mM) | Exposure Time (h) | Reference |

| HCT-116 | This compound | IC50 | 1.0 | 48 | [2] |

| HT-29 | This compound | IC50 | 0.35 | 48 | [2] |

| HCT-116 | Ferulic Acid | IC50 | ~1.3 | 48 | [2] |

| HT-29 | Ferulic Acid | IC50 | ~1.3 | 48 | [2] |

The study demonstrated that this compound exhibits more potent antiproliferative effects than its parent compound, ferulic acid, particularly in the chemo-resistant HT-29 cell line[2].

The cytotoxic action of this compound in CRC cells was found to be mediated by cell cycle arrest and the induction of apoptosis[6].

-

Cell Cycle Arrest: In HCT-116 cells, treatment with 0.5 mM and 1.0 mM this compound for 48 hours led to an increase in the G1 phase population and a decrease in the S phase population[6].

-

Apoptosis: this compound treatment resulted in a significant increase in both early and late apoptotic cells in both HCT-116 and HT-29 cell lines after 48 hours of exposure[2].

References

- 1. Generation of this compound through a novel high-affinity ferulic acid decarboxylase to obtain smoke flavours without carcinogenic contaminants | PLOS One [journals.plos.org]

- 2. This compound, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. vigon.com [vigon.com]

- 5. synerzine.com [synerzine.com]

- 6. researchgate.net [researchgate.net]

Microbial Production of 4-Vinylguaiacol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylguaiacol (4-VG), a volatile phenolic compound with a characteristic clove-like aroma, is a valuable molecule in the food, beverage, cosmetic, and pharmaceutical industries. While it can be produced through chemical synthesis, there is a growing demand for natural 4-VG due to consumer preference for natural products and increasing health awareness.[1][2][3] Microbial biotransformation of ferulic acid, a readily available and renewable precursor found in plant cell walls, presents a promising and sustainable alternative for the production of natural 4-VG.[1][2][4] This technical guide provides an in-depth overview of the microbial sources capable of producing 4-VG, a summary of production yields, detailed experimental protocols, and a visualization of the biochemical pathway and experimental workflows.

The primary microbial route for 4-VG production is the non-oxidative decarboxylation of ferulic acid, catalyzed by the enzyme ferulic acid decarboxylase (FADase).[2][4][5] A variety of microorganisms, including bacteria, yeasts, and fungi, have been identified and engineered for this bioconversion.[2][6][7]

Microbial Sources and Production of this compound

A diverse range of microorganisms have been reported to produce 4-VG from ferulic acid. The following tables summarize the quantitative data on 4-VG production from various microbial sources.

Bacterial Production of this compound

| Microorganism | Strain | Substrate (Concentration) | 4-VG Concentration (mg/L) | Molar Yield (%) | Incubation Time | Reference |

| Bacillus pumilus | S-1 | Ferulic Acid (1 g/L) | 720 | 93.1 | 3 h | [8] |

| Bacillus cereus | SAS-3006 | Ferulic Acid (2.5 mM) | 79.4 | - | 5 days | [9][10] |

| Bacillus licheniformis | DLF-17056 | Crude Ferulic Acid | - | - | - | [1] |

| Bacillus atrophaeus (recombinant E. coli) | - | Ferulic Acid (310 g/L) | 237,300 | 98.9 | 13 h | [6][7] |

| Streptomyces setonii | ATCC 39116 | Ferulic Acid | 885.1 | - | - | [6][7] |

| Brucella intermedia | TG 3.48 | Ferulic Acid (300 mg/L) | ~300 (99.5% conversion) | 99.5 | 12 h | [4] |

Yeast Production of this compound

| Microorganism | Strain | Context | 4-VG Concentration | Notes | Reference |

| Saccharomyces cerevisiae | Pof(+) strains | Beer Fermentation | Varies | Production is strain-dependent and influenced by ferulic acid concentration in wort.[11][12][13][14] | [11][12][13][14] |

| Brettanomyces bruxellensis | - | Beer/Wine Fermentation | Varies | Known for producing 4-VG and further metabolizing it to 4-ethylguaiacol.[15][16][17] | [15][16][17] |

| Candida guilliermondii | - | Miso | - | Capable of converting ferulic acid to 4-VG and 4-ethylguaiacol.[18][19] | [18][19] |

| Candida fermentati | - | Miso | - | Capable of converting ferulic acid to 4-VG and 4-ethylguaiacol.[18][19] | [18][19] |

| Candida etchellsii | - | Soy Sauce Mashes | - | Converts ferulic acid to 4-VG.[18][19] | [18][19] |

Fungal Production of this compound

| Microorganism | Strain | Substrate | Key Finding | Reference |

| Schizophyllum commune | - | Ferulic Acid | Produces 4-VG as an intermediate.[1] A high-affinity ferulic acid decarboxylase was isolated from this fungus.[5] | [1][5] |

| Fusarium solani | (Mart.) Sacc | Ferulic Acid | Metabolizes ferulic acid to 4-VG, which is then further converted to vanillin (B372448) and other compounds.[20] | [20] |

Biochemical Pathway of this compound Production

The microbial synthesis of this compound from ferulic acid is a single-step enzymatic reaction. This non-oxidative decarboxylation is catalyzed by the enzyme ferulic acid decarboxylase (FADase), also known as phenolic acid decarboxylase (PAD).[2][4][5]

References

- 1. Transformation of ferulic acid to 4-vinyl guaiacol as a major metabolite: a microbial approach | Semantic Scholar [semanticscholar.org]

- 2. Transformation of ferulic acid to 4-vinyl guaiacol as a major metabolite: a microbial approach - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Generation of this compound through a novel high-affinity ferulic acid decarboxylase to obtain smoke flavours without carcinogenic contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioproduction of High-Concentration this compound Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Bioproduction of High-Concentration this compound Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus [frontiersin.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Ferulic acid release and this compound formation during brewing and fermentation: indications for feruloyl esterase activity in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. beerandbrewing.com [beerandbrewing.com]

- 15. brewingforward.com [brewingforward.com]

- 16. researchgate.net [researchgate.net]

- 17. ETS Labs [etslabs.com]

- 18. Bioconversion of ferulic acid to this compound and 4-ethylguaiacol and of this compound to 4-ethylguaiacol by halotolerant yeasts belonging to the genus Candida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Genesis of "Clove-Like" Aromas: A Technical Guide to 4-Vinylguaiacol Precursors in Malt and Wort

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the precursors of 4-vinylguaiacol (4-VG) in malt (B15192052) and wort. This document provides an in-depth analysis of the formation pathways, quantitative data on precursor concentrations, and detailed experimental protocols for their analysis.

The characteristic "clove-like" or "spicy" aroma in certain beers, most notably German-style wheat beers, is primarily attributed to the volatile phenol (B47542) this compound (4-VG). While a desirable flavor component in some styles, it is considered a phenolic off-flavor (POF) in others. The formation of 4-VG is intrinsically linked to the presence of its precursor, ferulic acid, in the raw materials of brewing, namely malt. This guide delves into the core of 4-VG formation, providing a technical overview for professionals in the field.

The Primary Precursor: Ferulic Acid

The principal precursor to this compound in the brewing process is ferulic acid (4-hydroxy-3-methoxycinnamic acid).[1][2][3] This phenolic acid is naturally present in the cell walls of grains used in malting, such as barley, wheat, and rye, where it is primarily found in a bound form, esterified to polysaccharides like arabinoxylans.[3][4] A smaller fraction exists as free ferulic acid. The concentration of ferulic acid can vary significantly depending on the grain type, variety, and the specific malting process employed.[1][5][6][7]

The malting process itself, which involves steeping, germination, and kilning, can influence the levels of free and bound ferulic acid.[1][5] Kilning, in particular, can lead to an increase in the esterified fractions of phenolic compounds.[5]

Formation Pathways of this compound

The conversion of ferulic acid to this compound occurs through two primary mechanisms during the brewing process: thermal decarboxylation and enzymatic decarboxylation.

1. Thermal Decarboxylation: During the wort boiling stage, the high temperatures can induce the thermal decarboxylation of ferulic acid, leading to the formation of 4-VG.[8] However, this pathway generally contributes to a lesser extent to the final 4-VG concentration compared to enzymatic action.

2. Enzymatic Decarboxylation: The most significant source of 4-VG is the enzymatic decarboxylation of ferulic acid by specific yeast strains during fermentation.[8][9] Certain yeast strains, often referred to as POF+ (phenolic off-flavor positive), possess the necessary enzymes, such as ferulic acid decarboxylase, to convert ferulic acid into this compound.[10] This is a key differentiator in producing beer styles where the clove-like aroma is a defining characteristic.

Quantitative Data on Ferulic Acid in Malt and Wort

The concentration of ferulic acid in malt and wort is a critical factor influencing the potential for 4-VG formation. The following tables summarize quantitative data from various studies, providing a comparative overview.

Table 1: Ferulic Acid Content in Different Malt Types

| Malt Type | Form of Ferulic Acid | Concentration Range (mg/kg) | Reference |

| Barley Malt | Free | 2.62 - 4.09 | [2] |

| Barley Malt | Bound | 81.1 - 234.9 (as GAE) | [6] |

| Barley Grain | Total | 365 - 605 | [3] |

| Wheat Malt | Free | 1.43 (in grain) | [2] |

| Rye Grain | Total | (Higher than barley) | [3] |

GAE: Gallic Acid Equivalents

Table 2: Impact of Malting Process on Free Ferulic Acid in Barley Malt

| Malting Condition | Free Ferulic Acid Content | Reference |

| Standard Malting (14°C, pH 7.4) | Baseline | [1] |

| "Activated Germination Malting" (22°C) | ~2-fold higher concentration | [1] |

| Steeping water at pH 5.2 | Significant increase | [1] |

| Highly modified malt (higher steeping, germination temp & time) | 4.09 mg/kg | [2] |

| Undermodified malt (lower steeping, germination temp & time) | 2.62 mg/kg | [2] |

Experimental Protocols for the Analysis of this compound Precursors

Accurate quantification of ferulic acid in malt and wort is essential for predicting and controlling 4-VG levels in the final product. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.

Protocol: Quantification of Ferulic Acid in Malt by HPLC

1. Sample Preparation and Extraction of Free Ferulic Acid:

-

Mill a representative sample of malt to a fine powder.

-

Extract a known weight of the milled malt with a suitable solvent, such as 80% methanol, by shaking or sonication.

-

Centrifuge the mixture and collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

2. Extraction of Bound Ferulic Acid (Alkaline Hydrolysis):

-

To the solid residue from the free ferulic acid extraction, add a sodium hydroxide (B78521) solution (e.g., 2 M NaOH).

-

Incubate the mixture at room temperature with shaking for a specified period (e.g., 4 hours) to hydrolyze the ester bonds.

-

Neutralize the mixture with hydrochloric acid.

-

Extract the released ferulic acid with a suitable organic solvent, such as ethyl acetate.

-

Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.

3. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at a wavelength of approximately 320 nm, which is the absorbance maximum for ferulic acid.

-

Quantification: Prepare a calibration curve using ferulic acid standards of known concentrations. Calculate the concentration of ferulic acid in the samples by comparing their peak areas to the calibration curve.

Conclusion

The presence and concentration of ferulic acid in malt and wort are the critical determinants for the formation of this compound, a key flavor compound in many beer styles. Understanding the factors that influence ferulic acid levels, from grain selection and malting conditions to the brewing process itself, provides brewers and researchers with the tools to control the final flavor profile of the beer. The analytical methods outlined in this guide offer a robust framework for the precise quantification of these important precursors, enabling a more controlled and predictable outcome in the production of beverages with specific phenolic characteristics.

References

- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 2. brewingscience.de [brewingscience.de]

- 3. brewingforward.com [brewingforward.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Study on Phenolic Content and Antioxidant Activity of Different Malt Types - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Comparative Study on Phenolic Content and Antioxidant Activity of Different Malt Types [mdpi.com]

- 8. Ferulic acid release and this compound formation during brewing and fermentation: indications for feruloyl esterase activity in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Transformation of Ferulic Acid: A Technical Guide to the Thermal Degradation to 4-Vinylguaiacol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal degradation of ferulic acid into the valuable aromatic compound 4-vinylguaiacol. Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, undergoes a non-oxidative decarboxylation reaction upon heating, yielding this compound, a compound of significant interest in the food, fragrance, and pharmaceutical industries. This document provides a comprehensive overview of the reaction, including quantitative data, detailed experimental protocols, and a breakdown of the reaction mechanism and analytical workflows.

Reaction Overview and Mechanism

The thermal conversion of ferulic acid to this compound is primarily a decarboxylation reaction, where the carboxylic acid group of ferulic acid is eliminated as carbon dioxide. This process is typically carried out at elevated temperatures, often in an inert atmosphere to minimize oxidative side reactions.

The proposed mechanism involves the application of heat to the ferulic acid molecule, leading to the cleavage of the C-C bond between the carboxylic acid group and the vinyl group. This results in the formation of this compound and carbon dioxide.

Figure 1: Proposed reaction mechanism for the thermal decarboxylation of ferulic acid.

Quantitative Data Summary

The yield of this compound from the thermal degradation of ferulic acid is highly dependent on the reaction conditions, particularly temperature and reaction time. Below is a summary of quantitative data gathered from various studies.

| Temperature (°C) | Reaction Time | Atmosphere | Yield of this compound (wt%) | Other Products Identified | Reference |

| 200 | Not Specified | Inert | - | 4-hydroxy-3-methoxystyrene (major) | [1] |

| 245 | Not Specified | Not Specified | - | Maximum degradation rate observed | [2] |

| 300 | 21 seconds | Not Specified | 30 | - | [3] |

| Not Specified | Not Specified | Air and Nitrogen | - | 4-methylguaiacol, 4-ethylguaiacol | [3] |

| Not Specified | Not Specified | Air | - | Vanillin, acetovanillone, vanillic acid | [3] |

Note: The mass loss during the initial decarboxylation stage in an inert atmosphere has been reported to be 61%, with a peak degradation rate at 200°C.[1]

Experimental Protocols

While a single, standardized protocol for the thermal degradation of ferulic acid is not universally established, the following sections outline a comprehensive approach based on common laboratory practices for similar thermal decomposition reactions.

Materials and Equipment

-

Ferulic Acid: High purity (≥99%)

-

Inert Gas: Nitrogen or Argon (high purity)

-

Solvents: Methanol (B129727), Ethyl Acetate (HPLC or GC grade)

-

Standards: this compound, Ferulic Acid, and other potential byproducts for analytical calibration.

-

Reaction Vessel: A three-neck round-bottom flask or a specialized pyrolysis reactor.

-

Heating Source: Heating mantle with a temperature controller or a tube furnace.

-

Condenser: To collect volatile products.

-

Gas Flow Control: Mass flow controller or rotameter.

-

Analytical Instruments: High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector, and/or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal degradation of ferulic acid and subsequent analysis of the products.

Figure 2: General experimental workflow for thermal degradation and analysis.

Detailed Reaction Procedure

-

Apparatus Setup: Assemble a clean, dry reaction apparatus consisting of a round-bottom flask, a condenser, and a collection flask. Ensure all joints are properly sealed. For a more controlled experiment, a fixed-bed pyrolysis reactor can be used.[4]

-

Inert Atmosphere: Purge the entire system with a steady flow of an inert gas, such as nitrogen, for at least 30 minutes to remove any oxygen.[4] Maintain a gentle flow of the inert gas throughout the reaction.

-

Heating: Place a known quantity of ferulic acid into the reaction flask. Begin heating the flask to the desired temperature (e.g., 200-300°C) using a heating mantle connected to a temperature controller.

-

Reaction: Maintain the reaction at the target temperature for the desired duration. Volatile products will distill and can be collected in the cooled collection flask.

-

Product Collection: After the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature under the inert gas flow. The liquid condensate in the collection flask contains the this compound and other volatile byproducts. The solid residue in the reaction flask may contain unreacted ferulic acid and non-volatile degradation products.

-

Sample Preparation for Analysis: Dissolve a known amount of the collected liquid product and the solid residue in a suitable solvent (e.g., methanol or ethyl acetate) for analysis.

Analytical Protocols

HPLC is a common method for the quantification of ferulic acid and this compound.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid, such as formic or acetic acid, to improve peak shape) is commonly employed.

-

Detection: UV detection at a wavelength around 280 nm is suitable for both ferulic acid and this compound.

-

Quantification: Create a calibration curve using standards of known concentrations for ferulic acid and this compound to quantify the amounts in the reaction products.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile degradation products.

-

Derivatization: Phenolic compounds like ferulic acid and this compound are often derivatized (e.g., silylation) before GC-MS analysis to increase their volatility and thermal stability.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating the analytes.

-

Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).[5]

-

Mass Spectrometry: The mass spectrometer is used to identify the compounds based on their mass spectra by comparing them to a spectral library (e.g., NIST).

-

Quantification: For quantitative analysis, an internal standard can be used, and calibration curves should be prepared for each compound of interest.

Logical Relationships in Experimental Design

The successful thermal degradation of ferulic acid to this compound involves careful consideration of several interconnected experimental parameters. The following diagram illustrates the logical relationships between these key factors.

Figure 3: Interdependencies of key experimental parameters in the thermal degradation process.

Conclusion

The thermal degradation of ferulic acid provides a direct route to the synthesis of this compound. The efficiency and selectivity of this conversion are critically dependent on the precise control of reaction parameters, most notably temperature and the reaction atmosphere. By employing the experimental and analytical protocols outlined in this guide, researchers can systematically investigate this transformation, optimize reaction conditions, and accurately quantify the resulting products. This knowledge is essential for the development of efficient and scalable processes for the production of this compound for various industrial applications.

References

- 1. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aura.alfred.edu [aura.alfred.edu]

- 3. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of the variety of phenolic compounds in bio-oil via the catalytic pyrolysis of pine sawdust :: BioResources [bioresources.cnr.ncsu.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Discovery of Novel Microbial Strains for 4-Vinylguaiacol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylguaiacol (4-VG), a volatile phenolic compound with a characteristic clove-like aroma, is a valuable molecule with applications in the food, beverage, fragrance, and pharmaceutical industries.[1][2][3][4][5] While chemical synthesis methods exist, there is a growing consumer and industrial preference for "natural" compounds produced through biotechnological processes.[6][7] Microbial fermentation using novel strains offers a promising and sustainable alternative for the production of 4-VG from abundant renewable resources like ferulic acid, a derivative of lignin.[3][4][8] This technical guide provides an in-depth overview of the discovery of novel microbial strains for 4-VG synthesis, detailing the microorganisms, metabolic pathways, experimental protocols, and quantitative production data.

Microbial Diversity in this compound Synthesis

A wide range of microorganisms, including bacteria, yeasts, and fungi, have been identified and characterized for their ability to convert ferulic acid into 4-VG. The primary mechanism is the non-oxidative decarboxylation of ferulic acid, catalyzed by the enzyme ferulic acid decarboxylase (FAD) or phenolic acid decarboxylase (PAD).[1][6][8][9]

Bacterial Strains

Bacteria are among the most extensively studied microorganisms for 4-VG production. Various genera have demonstrated the ability to perform this biotransformation, with some strains showing high yields.

-

Bacillus species: Several Bacillus strains, such as Bacillus cereus SAS-3006 and Bacillus pumilus S-1, have been shown to efficiently produce 4-VG.[1][8] B. pumilus S-1, in particular, demonstrated rapid conversion of ferulic acid, yielding 0.72 g/L of 4-VG with a molar yield of 93.1% within 3 hours.[1] Another study utilized Bacillus licheniformis DLF-17056 to produce 0.76 g/L of 4-VG from 1.0 g/L of ferulic acid in 24 hours.[10]

-

Streptomyces setonii : This bacterium has been reported to produce 885.1 mg/L of 4-VG from ferulic acid.[3][5]

-

Enterobacter species: Strains of Enterobacter have also been identified as 4-VG producers.[3][5]

-

Lactobacillus farciminis : This lactic acid bacterium is another example of a bacterial strain capable of this conversion.[3][5]

-

Cupriavidus sp.: Certain species within this genus have been evaluated for their 4-VG production capabilities.[3][5]

-

Brucella intermedia TG 3.48: This strain was found to tolerate ferulic acid concentrations up to 700 mg/L and converted 99.5% of 300 mg/L ferulic acid to 4-VG within 12 hours.[2]

Yeast and Fungal Strains

Yeasts and fungi also play a significant role in the biotransformation of ferulic acid to 4-VG.

-

Saccharomyces cerevisiae : Certain strains of this brewer's yeast, particularly those with a Pof(+) (phenolic off-flavor) phenotype, are known to produce 4-VG during fermentation, contributing to the flavor profile of certain beers.[11][12]

-

Candida species: Halotolerant yeasts like Candida guilliermondii and Candida fermentati have been isolated and shown to convert ferulic acid to 4-VG.[6][13]

-

Debaryomyces hansenii : This yeast strain has been reported to produce a high concentration of 4-VG, reaching 1470 mg/L within ten hours, corresponding to a molar yield of 95%.[14]

-

Schizophyllum commune : This basidiomycete fungus possesses a highly affine ferulic acid decarboxylase and is a promising candidate for 4-VG production.[15][16]

-

Volvariella volvacea : This edible mushroom has the potential to produce up to 88.2 mg/L of 4-VG.[17]

Quantitative Data on this compound Production

The following table summarizes the quantitative data for 4-VG production by various microbial strains reported in the literature.

| Microbial Strain | Substrate | 4-VG Concentration | Molar Yield (%) | Fermentation Time | Reference |

| Bacillus pumilus S-1 | Ferulic Acid (1 g/L) | 0.72 g/L | 93.1 | 3 hours | [1] |

| Bacillus cereus SAS-3006 | Ferulic Acid (2.5 mM) | 79.4 mg/L | - | 5 days | [8] |

| Bacillus licheniformis DLF-17056 | Ferulic Acid (1.0 g/L) | 0.76 g/L | - | 24 hours | [10] |

| Streptomyces setonii ATCC 39116 | Ferulic Acid | 885.1 mg/L | - | - | [3][5] |

| Debaryomyces hansenii | Ferulic Acid | 1470 mg/L | 95 | 10 hours | [14] |

| Brucella intermedia TG 3.48 | Ferulic Acid (300 mg/L) | ~300 mg/L (99.5% conversion) | - | 12 hours | [2] |

| Recombinant E. coli (Bacillus atrophaeus PAD) | Ferulic Acid | 237.3 g/L | 98.9 | 13 hours | [3][5] |

Metabolic Pathway and Genetic Engineering

The primary metabolic route for 4-VG synthesis in the discussed microorganisms is the direct decarboxylation of ferulic acid.

Advances in genetic engineering have enabled the enhancement of 4-VG production. A significant strategy involves cloning the gene encoding for ferulic acid decarboxylase (FAD) from a native producer into a host organism like Escherichia coli, which is well-characterized and grows rapidly.[18][19] For instance, a recombinant E. coli strain harboring a phenolic acid decarboxylase from Bacillus atrophaeus achieved a remarkable concentration of 237.3 g/L of 4-VG.[3][5]

Experimental Protocols

Screening of this compound Producing Microorganisms

This protocol outlines a general method for screening novel microbial strains for their ability to produce 4-VG from ferulic acid.

Materials:

-

Soil or other environmental samples

-

Sterile saline solution (0.85% NaCl)

-

Enrichment medium: Minimal medium supplemented with ferulic acid (0.5 g/L) as the sole carbon source.

-

Petri dishes with solid enrichment medium (containing 1.5-2.0% agar)

-

Incubator

-

Shaker incubator

-

HPLC system for analysis

Procedure:

-

Sample Collection and Serial Dilution:

-

Collect soil or other environmental samples.

-

Suspend 1 g of the sample in 9 mL of sterile saline solution and vortex thoroughly.

-

Perform serial dilutions of the suspension.

-

-

Enrichment and Isolation:

-

Inoculate 100 µL of each dilution into flasks containing liquid enrichment medium.

-

Incubate at a suitable temperature (e.g., 30-37°C) with shaking for 3-5 days.

-

Spread the enriched cultures onto solid enrichment medium plates.

-

Incubate the plates until distinct colonies appear.

-

-

Primary Screening:

-

Inoculate individual colonies into small volumes of liquid enrichment medium.

-

Incubate under the same conditions as the enrichment step.

-

After incubation, centrifuge the cultures to pellet the cells.

-

Analyze the supernatant for the presence of 4-VG using HPLC.[1][9] A rapid, absorbance-based screening method can also be employed for high-throughput screening.[20][21]

-

-

Secondary Screening and Strain Identification:

-

Select the strains showing the highest 4-VG production for further quantitative analysis.

-

Identify the promising strains using morphological, biochemical, and molecular methods (e.g., 16S rRNA gene sequencing for bacteria).[8]

-

Whole-Cell Biotransformation of Ferulic Acid to this compound

This protocol describes a typical whole-cell biotransformation process for 4-VG production.

Materials:

-

Selected microbial strain

-

Pre-culture medium (e.g., Luria-Bertani broth for bacteria, YPD for yeast)

-

Production medium: A suitable culture medium containing a carbon source (e.g., glucose), nitrogen source, salts, and ferulic acid as the substrate.[18]

-

Bioreactor or shake flasks

-

Centrifuge

-

HPLC system

Procedure:

-

Pre-culture Preparation:

-

Inoculate a single colony of the selected strain into the pre-culture medium.

-

Incubate overnight at the optimal growth temperature with shaking.

-

-

Inoculation and Fermentation:

-

Substrate Addition:

-

Ferulic acid can be added at the beginning of the fermentation or after an initial growth phase.[18]

-

-

Monitoring and Sampling:

-

Periodically take samples from the culture to monitor cell growth (e.g., by measuring optical density at 600 nm) and 4-VG concentration.

-

-

Product Analysis:

-

Centrifuge the samples to separate the cells.

-

Analyze the supernatant for 4-VG and residual ferulic acid concentration using HPLC. The mobile phase for HPLC analysis is often a mixture of methanol (B129727) and water.[1]

-

Conclusion

The discovery and development of novel microbial strains for this compound synthesis represent a significant advancement in the production of natural flavor and fragrance compounds. A diverse range of bacteria, yeasts, and fungi have been identified as efficient producers of 4-VG from ferulic acid. Furthermore, metabolic engineering and process optimization strategies, such as the use of recombinant strains and two-phase bioreactor systems, have demonstrated the potential to achieve high-titer production of 4-VG.[5][18] Continued research in this area, focusing on the discovery of new robust strains, enzyme engineering, and optimization of fermentation processes, will further enhance the economic viability and industrial applicability of microbial 4-VG production.

References

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. Bioproduction of High-Concentration this compound Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. foreverest.net [foreverest.net]

- 5. Frontiers | Bioproduction of High-Concentration this compound Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Transformation of ferulic acid to 4-vinyl guaiacol as a major metabolite: a microbial approach | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Generation of this compound through a novel high-affinity ferulic acid decarboxylase to obtain smoke flavours without carcinogenic contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ferulic acid release and this compound formation during brewing and fermentation: indications for feruloyl esterase activity in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Generation of this compound through a novel high-affinity ferulic acid decarboxylase to obtain smoke flavours without carcinogenic contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Generation of this compound through a novel high-affinity ferulic acid decarboxylase to obtain smoke flavours without carcinogenic contaminants | PLOS One [journals.plos.org]

- 17. thaiscience.info [thaiscience.info]

- 18. US20070224668A1 - Process for producing this compound by biodecaroxylation of ferulic acid - Google Patents [patents.google.com]

- 19. Genetic Engineering Approaches for the Microbial Production of Vanillin [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Decarboxylation of Ferulic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic decarboxylation of ferulic acid, a significant biotransformation process with applications in the food, flavor, and pharmaceutical industries. The document details the enzymes involved, their catalytic mechanisms, kinetic properties, and influential factors. Furthermore, it offers detailed experimental protocols for the study of this reaction and the enzymes that catalyze it.

Introduction to Ferulic Acid Decarboxylation

Ferulic acid, a ubiquitous phenolic compound found in plant cell walls, can be enzymatically decarboxylated to produce 4-vinylguaiacol (4-VG).[1] This bioconversion is of significant interest due to the flavor and fragrance properties of 4-VG and its potential as a precursor for the synthesis of other valuable aromatic compounds, such as vanillin.[2] The enzymes responsible for this non-oxidative decarboxylation are broadly classified into two families: prenylated flavin mononucleotide (prFMN)-dependent ferulic acid decarboxylases (Fdc) and cofactor-independent phenolic acid decarboxylases (PAD).[3][4]

Enzymatic Mechanisms

The two primary classes of enzymes that catalyze the decarboxylation of ferulic acid operate through distinct catalytic mechanisms.

Ferulic Acid Decarboxylase (Fdc) - A 1,3-Dipolar Cycloaddition Mechanism

Ferulic acid decarboxylases (Fdc) are members of the UbiD family of enzymes and utilize a prenylated FMN (prFMN) cofactor.[3] The proposed mechanism involves a 1,3-dipolar cycloaddition reaction between the prFMN cofactor, acting as an azomethine ylide, and the α,β-unsaturated bond of the ferulic acid substrate.[3] This cycloaddition forms a pyrrolidine (B122466) cycloadduct intermediate. Subsequent rearrangement of this intermediate leads to the elimination of carbon dioxide and the release of the this compound product, regenerating the prFMN cofactor for the next catalytic cycle.[3]

Phenolic Acid Decarboxylase (PAD) - A Quinone Methide Intermediate Mechanism

Phenolic acid decarboxylases (PADs) are cofactor-independent enzymes that catalyze the decarboxylation of phenolic acids through a proposed mechanism involving a quinone methide intermediate. In this mechanism, the substrate binds to the active site, and a catalytic base, often a glutamate (B1630785) residue, abstracts a proton from the para-hydroxyl group of the ferulic acid. This initiates the formation of a transient quinone methide intermediate, which facilitates the subsequent non-oxidative decarboxylation to yield this compound.

Quantitative Data on Ferulic Acid Decarboxylation

The efficiency and characteristics of enzymatic ferulic acid decarboxylation vary depending on the source of the enzyme. The following tables summarize key quantitative data from various studies.

Kinetic Parameters of Ferulic Acid Decarboxylases

| Enzyme Source | Enzyme Type | Substrate | Km (mM) | Vmax (nmol min-1 mg-1) | kcat (s-1) | kcat/Km (mM-1 s-1) | Reference(s) |

| Pseudomonas fluorescens | PAD | Ferulic Acid | 7.9 | - | - | - | [1][5] |

| Saccharomyces cerevisiae FDC1 | Fdc | Ferulic Acid | 0.79 ± 0.11 | 6.8 ± 0.4 | - | - | [6] |

| Saccharomyces cerevisiae FDC1 | Fdc | p-Coumaric Acid | 0.85 ± 0.13 | 7.2 ± 0.5 | - | - | [6] |

| Bacillus amyloliquefaciens PAD | PAD | p-Coumaric Acid | 2.05 ± 0.29 | 193.80 ± 2.38 (IU/mg) | - | - | [7] |

| Bacillus amyloliquefaciens PAD | PAD | Ferulic Acid | 1.03 ± 0.38 | 97.73 ± 5.86 (IU/mg) | - | - | [7] |

| Bacillus amyloliquefaciens PAD | PAD | Caffeic Acid | 3.04 ± 0.69 | 65.66 ± 4.79 (IU/mg) | - | - | [7] |

| Bacillus amyloliquefaciens PAD | PAD | Sinapic Acid | 1.31 ± 0.03 | 12.36 ± 0.79 (IU/mg) | - | - | [7] |

| Clostridium sp. PAD_Cs | PAD | p-Coumaric Acid | 8.03 ± 0.50 | 315.53 ± 7.90 (IU/mg) | 50.95 ± 1.28 | 6.35 ± 0.55 | [4] |

Optimal Reaction Conditions

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Pseudomonas fluorescens | 7.3 | 27-30 | [1][5] |

| Klebsiella pneumoniae TD 4.7 | 5.5 | 40 | [8] |

| Bacillus amyloliquefaciens P-WT | 6.5 | 50 | [7] |

| Bacillus amyloliquefaciens P-C mutant | 5.5 | 50 | [7] |

| Bacillus amyloliquefaciens P-N mutant | 7.5 | 50 | [7] |

| Clostridium sp. PAD_Cs | 5.0 | 50 | [4] |

Substrate Specificity of Phenolic Acid Decarboxylases

| Enzyme Source | Ferulic Acid Activity (%) | p-Coumaric Acid Activity (%) | Caffeic Acid Activity (%) | Sinapic Acid Activity (%) | Reference(s) |

| Pseudomonas fluorescens | + | + | - | - | [1] |

| Neolentinus lepideus NlePAD | 100 | 13.4 | 3.9 | 24.9 | [9] |

| Bacillus subtilis BsPAD | 80 ± 13 (U/mg) | 40 ± 4 (U/mg) | 18 ± 1 (U/mg) | Inefficient | [10] |